Ethyl 4-[({2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazinyl}carbonothioyl)amino]benzoate
Overview
Description
Ethyl 4-[({2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]hydrazino}carbonothioyl)amino]benzoate is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse applications in medicinal chemistry, particularly due to their biological activities
Preparation Methods
The synthesis of Ethyl 4-[({2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazinyl}carbonothioyl)amino]benzoate involves multiple steps, typically starting with the preparation of the benzothiazole core. Benzothiazoles can be synthesized through various methods, including the reaction of 2-mercaptoaniline with acid chlorides . The subsequent steps involve the introduction of the propanoyl and hydrazino groups, followed by the formation of the final ester compound. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
Ethyl 4-[({2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]hydrazino}carbonothioyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-[({2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]hydrazino}carbonothioyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[({2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazinyl}carbonothioyl)amino]benzoate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-[({2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]hydrazino}carbonothioyl)amino]benzoate can be compared with other benzothiazole derivatives, such as:
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
Benzothiazole-2-sulfonic acid: Used in the synthesis of dyes and pigments.
The uniqueness of Ethyl 4-[({2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazinyl}carbonothioyl)amino]benzoate lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[2-(1,3-benzothiazol-2-ylsulfanyl)propanoylamino]carbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S3/c1-3-27-18(26)13-8-10-14(11-9-13)21-19(28)24-23-17(25)12(2)29-20-22-15-6-4-5-7-16(15)30-20/h4-12H,3H2,1-2H3,(H,23,25)(H2,21,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATGPJIJQTVVEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C(C)SC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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